Methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound features a fused ring system composed of a pyrazole and a pyridine ring, characterized by its molecular formula and a molecular weight of 193.15 g/mol. It has garnered attention due to its potential biological activities and applications in medicinal chemistry and material science .
The synthesis of methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the condensation of hydrazines with multifunctional electrophiles. A common synthetic route includes the reaction of 4-amino-pyrazoles with methyl cyanoacetate under acidic or neutral conditions .
The molecular structure of methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate features:
Methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo several chemical transformations:
These reactions are critical for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate involves its interaction with biological targets such as enzymes and receptors:
Relevant data on these properties can be found in various chemical databases .
Methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has several scientific applications:
This compound continues to be a subject of interest in various fields due to its versatile applications and potential benefits in research and industry.
The synthesis of pyrazolo[3,4-b]pyridine derivatives historically employs two dominant strategies: pyridine ring formation (using pre-functionalized pyrazoles) or pyrazole ring closure (using substituted pyridines). For methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, the former approach predominates due to precise regiocontrol over C4-methyl and C6-ester groups. Early methods relied on condensation reactions between 3-aminopyrazoles and 1,3-dicarbonyl compounds, but faced limitations in regioselectivity and yield (30–50%) [5] [10]. Modern adaptations use electron-deficient carbonyl components (e.g., β-ketoesters) to direct cyclization, achieving yields >75% [3]. The pyrazole-first route accounts for >46% of reported synthetic pathways for C3-methyl-substituted variants, reflecting its reliability for installing critical pharmacophores [5] [10].
Table 1: Historical Evolution of Pyrazolo[3,4-b]pyridine Core Synthesis
Era | Dominant Strategy | Typical Yield | Regioselectivity Challenge |
---|---|---|---|
Pre-2000 | 3-Aminopyrazole + 1,3-Diketones | 30–50% | Low control at C4/C6 positions |
2000–2020 | Vilsmeier–Haack Cyclization | 60–75% | Moderate control via o-chloro intermediates |
2020–Present | Catalytic Annulation (e.g., MOFs) | 80–95% | High selectivity via steric/electronic tuning |
The Vilsmeier–Haack reaction (POCl₃/DMF) enables efficient construction of the dihydropyridine intermediate essential for the target compound. This two-step protocol begins with carboxydihydropyridines (e.g., methyl 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate), which undergo formylation at C5 to yield o-chloroformyl intermediates. Subsequent intramolecular cyclization with hydrazine derivatives closes the pyrazole ring. For methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, the methyl substituent at C4 is incorporated via methyl-bearing carboxydihydropyridine precursors [1] [9]. Optimized conditions (60°C, anhydrous DMF) achieve 70–80% conversion to the dihydropyridine core, minimizing hydrolytic byproducts [1]. The o-chloroformyl group’s electrophilicity drives regioselective hydrazine attack, ensuring correct fusion at pyrazole positions 3/4 [9].
Table 2: Vilsmeier–Haack Reaction Parameters for Dihydropyridine Synthesis
Precursor | POCl₃:DMF Ratio | Temperature (°C) | Cyclization Yield |
---|---|---|---|
Methyl 2-oxo-4-methyl-1,2,3,4-tetrahydropyridine-5-carboxylate | 1:1.2 | 60 | 78% |
Ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate | 1:1.5 | 70 | 65% |
Unsubstituted 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate | 1:1 | 50 | 42% (low regioselectivity) |
Hydrazine hydrate (N₂H₄·H₂O) serves as the key reagent for converting dihydropyridine intermediates into the pyrazolo[3,4-b]pyridine scaffold. This step involves nucleophilic displacement of the o-chloroformyl group followed by intramolecular condensation with the adjacent ketone. For methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, annulation proceeds optimally with 2.2 equivalents of hydrazine hydrate in ethanol at 80°C for 4 hours, yielding 85–90% pure product [1] [7]. Critical to success is the absence of oxidizing agents, which would promote undesired aromatization and disrupt the 2,3-dihydro configuration. The reaction mechanism involves:
Regiocontrol during esterification (C6) and N-alkylation (N1) is achieved through steric and electronic modulation:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9